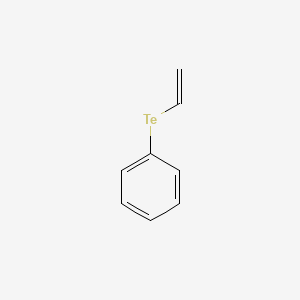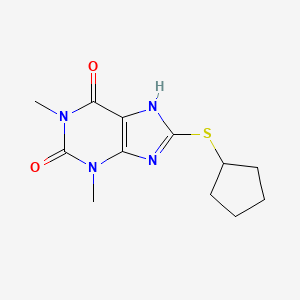
8-Cyclopentylthiotheophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Cyclopentylthiotheophylline is a synthetic organic compound belonging to the xanthine class. It is known for its potent and selective antagonistic effects on adenosine receptors, particularly the A1 receptor subtype. This compound also acts as a non-selective phosphodiesterase inhibitor, exhibiting stimulant effects with slightly higher potency than caffeine .
Vorbereitungsmethoden
The synthesis of 8-Cyclopentylthiotheophylline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dimethylxanthine (theophylline) and cyclopentylthiol.
Reaction Conditions: The cyclopentylthiol is reacted with theophylline under controlled conditions to introduce the cyclopentylthio group at the 8-position of the xanthine ring.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
8-Cyclopentylthiotheophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The cyclopentylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may require catalysts or specific solvents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
8-Cyclopentylthiotheophylline has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study adenosine receptor signaling pathways and phosphodiesterase inhibition.
Biology: The compound is employed in research to understand its effects on cellular processes and receptor interactions.
Medicine: It has potential therapeutic applications in treating conditions related to adenosine receptor dysregulation, such as cardiovascular diseases and neurological disorders.
Industry: The compound’s stimulant properties make it a candidate for developing new stimulant drugs with improved efficacy and safety profiles
Wirkmechanismus
8-Cyclopentylthiotheophylline exerts its effects through the following mechanisms:
Adenosine Receptor Antagonism: By selectively blocking the A1 adenosine receptor, the compound inhibits the physiological effects mediated by this receptor, such as vasodilation and neurotransmitter release.
Phosphodiesterase Inhibition: The compound non-selectively inhibits phosphodiesterase enzymes, leading to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which enhance cellular signaling and metabolic processes
Vergleich Mit ähnlichen Verbindungen
8-Cyclopentylthiotheophylline can be compared with other similar compounds, such as:
8-Chlorotheophylline: A stimulant drug with similar adenosine receptor antagonistic properties but different chemical structure and physiological effects.
8-Phenyltheophylline: Another xanthine derivative with selective adenosine receptor antagonism but differing in potency and selectivity.
DMPX (3,7-Dimethyl-1-propargylxanthine): A xanthine derivative with distinct pharmacological properties and applications .
Eigenschaften
CAS-Nummer |
74039-72-8 |
|---|---|
Molekularformel |
C12H16N4O2S |
Molekulargewicht |
280.35 g/mol |
IUPAC-Name |
8-cyclopentylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H16N4O2S/c1-15-9-8(10(17)16(2)12(15)18)13-11(14-9)19-7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
MEMVDDHMDYKKGA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


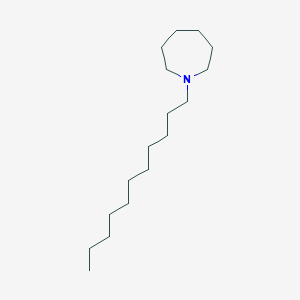
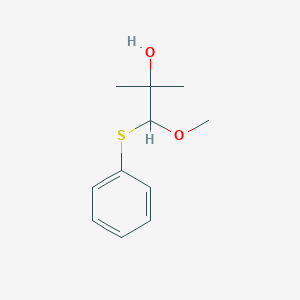

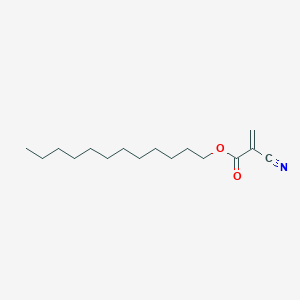
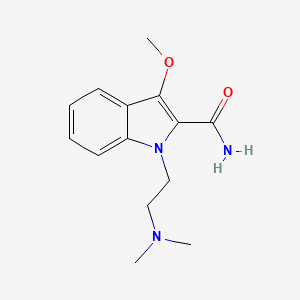
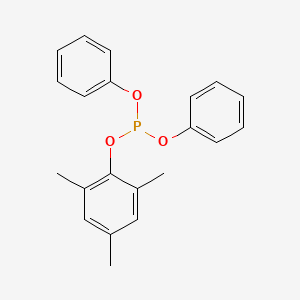
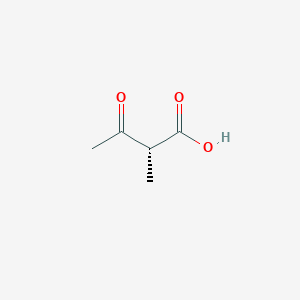


![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
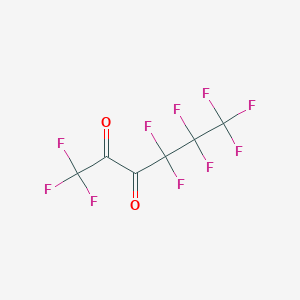
![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)
![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
